2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- 2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 951894-76-1
VCID: VC16382422
InChI: InChI=1S/C19H19NO2/c1-12-9-10-17-16(11-12)13(2)18(22-17)19(21)20-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)-

CAS No.: 951894-76-1

Cat. No.: VC16382422

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- - 951894-76-1

Specification

CAS No. 951894-76-1
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name 3,5-dimethyl-N-(1-phenylethyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H19NO2/c1-12-9-10-17-16(11-12)13(2)18(22-17)19(21)20-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,21)
Standard InChI Key DCACTDUIJUDVRQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Architecture

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- consists of a benzofuran ring system fused to a carboxamide group. The benzofuran moiety (C₈H₆O) is substituted at positions 3 and 5 with methyl groups, while the carboxamide nitrogen is bonded to a 1-phenylethyl chain. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Systematic Nomenclature

The IUPAC name derives from the benzofuran numbering system:

  • 2-Benzofurancarboxamide: The carboxamide group (-CONH₂) is attached to position 2 of the benzofuran.

  • 3,5-Dimethyl: Methyl groups occupy positions 3 and 5 on the benzofuran ring.

  • N-(1-phenylethyl): The amide nitrogen is substituted with a 1-phenylethyl group (-CH₂CH(C₆H₅)).

Synthetic Pathways

Key Reaction Strategies

Synthesis of 2-benzofurancarboxamide derivatives typically involves multistep sequences:

  • Benzofuran Ring Construction: Cyclization of o-hydroxyacetophenone derivatives via acid-catalyzed dehydration or transition-metal-mediated coupling .

  • Carboxamide Formation: Amidation of benzofuran-2-carboxylic acid using coupling agents (e.g., HATU, EDCI) with 1-phenylethylamine.

  • Methylation: Introduction of methyl groups at positions 3 and 5 via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Challenges in Optimization

  • Regioselectivity: Ensuring precise methylation at positions 3 and 5 requires careful control of reaction conditions.

  • Steric Hindrance: The bulky 1-phenylethyl group may impede amidation efficiency, necessitating elevated temperatures or prolonged reaction times.

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons suggest the following properties:

PropertyValue/Range
Molecular Weight~309.4 g/mol
LogP (Partition Coeff.)~3.2 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable at RT under inert atmosphere

Biological Activity and Applications

Mechanism Hypotheses

The 3,5-dimethyl groups may enhance membrane permeability, while the phenylethyl moiety could engage in π-π stacking with aromatic residues in target proteins .

Future Directions

  • Physicochemical Characterization: Prioritize melting point, crystallography, and spectroscopic analyses (¹H/¹³C NMR, HRMS).

  • Target Identification: Screen against kinase libraries or bacterial epimerases to identify lead candidates .

  • SAR Studies: Modify substituents to optimize potency and pharmacokinetic profiles .

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